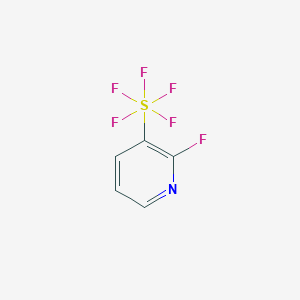
2-Fluoro-3-(pentafluoro-l6-sulfanyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(pentafluoro-l6-sulfanyl)pyridine is a fluorinated pyridine derivative characterized by the presence of both fluorine and pentafluoro-l6-sulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(pentafluoro-l6-sulfanyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with pentafluorosulfanyl reagents to introduce the pentafluoro-l6-sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(pentafluoro-l6-sulfanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and pentafluoro-l6-sulfanyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and electrophiles like halogens.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
2-Fluoro-3-(pentafluoro-l6-sulfanyl)pyridine has several scientific research applications:
Organic Electronics: The compound is used in the formation of self-assembled monolayers on gold substrates, which exhibit exceptional wetting and electrostatic properties.
Photovoltaics: Its unique electronic properties make it a potential candidate for interface engineering in photovoltaic devices.
Chemical Research: The compound’s reactivity and stability make it a valuable tool in synthetic organic chemistry for developing new materials and compounds.
Mechanism of Action
The mechanism by which 2-Fluoro-3-(pentafluoro-l6-sulfanyl)pyridine exerts its effects is primarily related to its electronic properties. The presence of fluorine and pentafluoro-l6-sulfanyl groups significantly influences the compound’s electron density and reactivity. These groups can interact with molecular targets through various pathways, including hydrogen bonding, van der Waals forces, and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the pentafluoro-l6-sulfanyl group, resulting in different electronic properties and reactivity.
3-(Pentafluorothio)aniline: Contains a pentafluoro-l6-sulfanyl group but differs in the aromatic ring structure.
2,6-Difluoropyridine: Contains two fluorine atoms but lacks the pentafluoro-l6-sulfanyl group.
Uniqueness
2-Fluoro-3-(pentafluoro-l6-sulfanyl)pyridine is unique due to the combination of fluorine and pentafluoro-l6-sulfanyl groups, which impart distinct electronic and chemical properties. This combination makes it particularly useful in applications requiring high electron density and stability.
Properties
Molecular Formula |
C5H3F6NS |
|---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
pentafluoro-(2-fluoropyridin-3-yl)-λ6-sulfane |
InChI |
InChI=1S/C5H3F6NS/c6-5-4(2-1-3-12-5)13(7,8,9,10)11/h1-3H |
InChI Key |
UVRXBHUJUPNYLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)S(F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxaspiro[3.4]octan-8-one](/img/structure/B12978100.png)
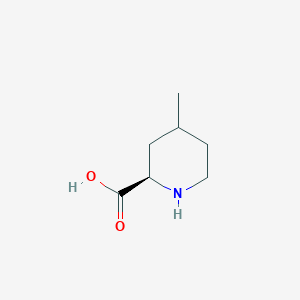
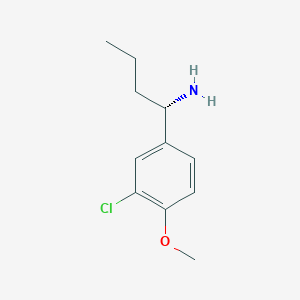
![3-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12978112.png)
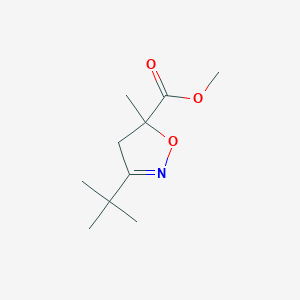
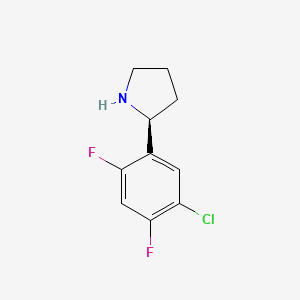
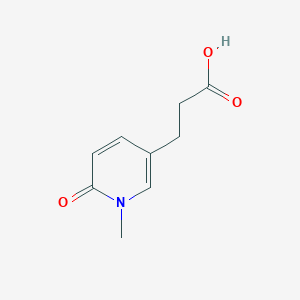
![N5,N5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B12978126.png)
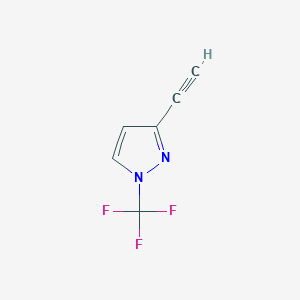
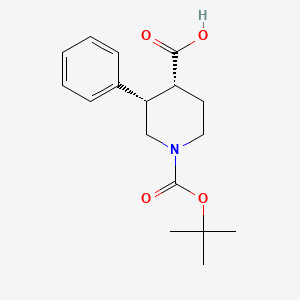

![8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12978166.png)
![(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12978171.png)
![2-Methyl-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-amine](/img/structure/B12978173.png)
